molecular formula C19H15NO B8370660 2-((naphthalen-2-yl)methyl)isoindolin-1-one CAS No. 62041-81-0

2-((naphthalen-2-yl)methyl)isoindolin-1-one

Katalognummer: B8370660
CAS-Nummer: 62041-81-0
Molekulargewicht: 273.3 g/mol
InChI-Schlüssel: CWKMGBCECFZTJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Naphthalen-2-yl)methyl)isoindolin-1-one is an organic compound characterized by the presence of a naphthalene ring attached to an isoindolinone structure

Eigenschaften

CAS-Nummer

62041-81-0

Molekularformel

C19H15NO

Molekulargewicht

273.3 g/mol

IUPAC-Name

2-(naphthalen-2-ylmethyl)-3H-isoindol-1-one

InChI

InChI=1S/C19H15NO/c21-19-18-8-4-3-7-17(18)13-20(19)12-14-9-10-15-5-1-2-6-16(15)11-14/h1-11H,12-13H2

InChI-Schlüssel

CWKMGBCECFZTJK-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C(=O)N1CC3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((naphthalen-2-yl)methyl)isoindolin-1-one typically involves the condensation of naphthalen-2-ylmethylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The mixture is heated to facilitate the formation of the isoindolinone ring structure. The reaction is typically monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of 2-((naphthalen-2-yl)methyl)isoindolin-1-one may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Naphthalen-2-yl)methyl)isoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoindolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduced isoindolinone derivatives.

    Substitution: Halogenated naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

2-((Naphthalen-2-yl)methyl)isoindolin-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-((naphthalen-2-yl)methyl)isoindolin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid and naphthalene-2-amine share structural similarities.

    Isoindolinone derivatives: Compounds like isoindolin-1-one and its substituted derivatives.

Uniqueness

2-((Naphthalen-2-yl)methyl)isoindolin-1-one is unique due to the combination of the naphthalene and isoindolinone structures, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.